
Epoxomicin
Overview
Description
Epoxomicin is a naturally occurring α',β'-epoxyketone proteasome inhibitor derived from actinomycetes . It covalently and irreversibly binds to the catalytic subunits of the 20S proteasome, primarily targeting the LMP7 (β5i), X (β5), MECL1 (β2i), and Z (β2) subunits . This interaction forms a unique six-membered morpholino ring with the N-terminal threonine residue of the proteasome, ensuring high specificity and potency .
This compound exhibits robust antitumor and anti-inflammatory activity in preclinical models. Additionally, this compound induces apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress via upregulation of GADD153/CHOP and GRP78 and promotes neurodegeneration in Parkinson’s disease (PD) models by forming Lewy body-like inclusions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone tetrapeptide structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods . The key steps include the formation of the epoxy group and the subsequent coupling of amino acid residues to form the tetrapeptide chain .
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific Actinomycetes species, followed by extraction and purification processes . The compound is then subjected to further chemical modifications to enhance its stability and activity.
Chemical Reactions Analysis
Types of Reactions: Epoxomicin undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the epoxy ring, forming alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cancer Research
Epoxomicin has been widely used in cancer research due to its ability to induce apoptosis in tumor cells. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including those from melanoma and multiple myeloma. For instance, it has been demonstrated to enhance p53 stabilization and inhibit NF-κB activation, which are crucial pathways in tumorigenesis .
Inflammation Studies
The compound has also been utilized in studies investigating inflammatory responses. This compound inhibits NF-κB-mediated signaling pathways, which are pivotal in inflammation. In murine models, this compound has shown efficacy in reducing inflammation and edema, indicating its potential as an anti-inflammatory agent .
Neurodegenerative Diseases
Recent research has explored this compound's role in neurodegenerative diseases by targeting proteasomal degradation pathways that are often disrupted in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting the proteasome, this compound may help restore normal protein homeostasis and reduce neurotoxic protein accumulation .
Case Study 1: Cancer Cachexia
A study focused on cancer cachexia demonstrated that this compound treatment improved muscle mass and metabolic profiles in tumor-bearing mice. The administration of this compound reduced calpain activity and expression levels of muscle atrophy-related genes, suggesting its potential as a therapeutic agent for managing cachexia associated with cancer .
Case Study 2: Neuroprotection
In a model of Parkinson's disease induced by neurotoxicants, this compound was shown to mitigate oxidative stress and reduce inflammatory mediators. This protective effect was attributed to the inhibition of proteasomal degradation pathways that contribute to neuronal cell death .
Comparison Table of this compound with Other Proteasome Inhibitors
Feature | This compound | Bortezomib | Carfilzomib |
---|---|---|---|
Selectivity | High | Moderate | High |
Chymotrypsin-like Activity | Strongly inhibited | Moderately inhibited | Strongly inhibited |
NF-κB Inhibition | Yes | Yes | Yes |
Clinical Approval Status | Research use only | Approved for myeloma | Approved for myeloma |
Mechanism | Covalent binding | Reversible inhibition | Irreversible inhibition |
Mechanism of Action
Epoxomicin exerts its effects by selectively inhibiting the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. It covalently binds to the catalytic subunits of the proteasome, primarily inhibiting the chymotrypsin-like activity . This inhibition leads to the accumulation of ubiquitinated proteins, disrupting various cellular processes such as cell cycle progression, apoptosis, and NF-kB activation .
Comparison with Similar Compounds
Epoxomicin vs. MG-132
Key Findings :
- This compound’s irreversible binding leads to sustained proteasome inhibition, while MG-132’s reversible mechanism limits its duration of action .
- In multiple myeloma (MM) cells, this compound reduces telomerase activity (TA) by 55–70% (vs. 20–40% for MG-132) and shows stronger anti-proliferative effects .
- In retinal pigment epithelial (RPE) cells, this compound induces 2-fold higher IL-1β levels than MG-132, suggesting greater inflammasome activation .
This compound vs. Bortezomib
Key Findings :
- Both inhibitors show similar IC50 values for CT-L inhibition (~5 nM) in MM cells , but this compound’s irreversible binding provides prolonged suppression.
This compound vs. Carfilzomib
Key Findings :
- Carfilzomib, a structural derivative of this compound, retains irreversible binding but targets the β5 subunit specifically, enhancing clinical efficacy .
- Carfilzomib’s optimized structure addresses this compound’s pharmacokinetic limitations, enabling intravenous administration .
This compound vs. TMC-95A/B Analogues
Key Findings :
- TMC-95A/B analogues inhibit CT-L activity 4–15 times faster than this compound but lack activity against trypsin-like (T-L) proteasome subunits .
- This compound’s irreversible mechanism provides sustained inhibition despite slower initial binding .
Research Implications and Challenges
- Therapeutic Potential: this compound’s unique subunit specificity makes it a valuable tool for studying immunoproteasome roles in cancer and autoimmune diseases . However, its neurotoxic effects limit clinical translation .
- Structural Optimization : Derivatives like carfilzomib demonstrate that modifying this compound’s peptide backbone improves pharmacokinetics without compromising potency .
- Comparative Limitations : While this compound outperforms MG-132 and Bortezomib in sustained proteasome inhibition, its toxicity profile necessitates careful evaluation against next-generation inhibitors (e.g., ixazomib) .
Biological Activity
Epoxomicin is a natural product derived from the actinomycete Actinomycetes and is recognized as a potent and selective inhibitor of the proteasome, a crucial component in cellular protein degradation and regulation. This compound has garnered significant attention due to its biological activities, particularly its antitumor and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Proteasome Inhibition
This compound primarily exerts its biological effects through the selective inhibition of the proteasome's catalytic activities. It has been shown to covalently bind to specific β subunits of the proteasome, including LMP7, X, MECL1, and Z. This binding leads to the inhibition of chymotrypsin-like activity more potently than other proteasome inhibitors like lactacystin and MG-132 . The inhibition of proteasome activity disrupts various cellular processes, including cell cycle progression and NF-κB activation.
Anti-inflammatory Effects
Research indicates that this compound significantly inhibits NF-κB-mediated pro-inflammatory signaling pathways. In a study involving cardiac hypertrophy models, this compound treatment reduced NF-κB activity and associated inflammatory markers, demonstrating its potential as an anti-inflammatory agent .
Antitumor Activity
This compound has demonstrated notable antitumor activity in various preclinical models. For instance, it exhibited strong inhibitory effects against B16 melanoma tumors in mice . The mechanism underlying this antitumor effect is closely linked to its ability to induce apoptosis in cancer cells through proteasome inhibition.
Table 1: Summary of Antitumor Efficacy in Preclinical Studies
Study Reference | Tumor Type | Model | Efficacy |
---|---|---|---|
B16 melanoma | Murine model | Strong | |
P388 leukemia | Mouse model | Moderate | |
Various | In vitro/in vivo | Potent |
Cardiac Remodeling
In studies focused on cardiac health, this compound has been shown to reverse preexisting cardiac hypertrophy. Mice subjected to pressure overload exhibited reduced myocyte apoptosis and improved cardiac function when treated with this compound. Specifically, it stabilized ejection fraction and reduced collagen deposition in heart tissues .
Table 2: Effects of this compound on Cardiac Parameters
Parameter | Control Group (Vehicle) | This compound Group |
---|---|---|
Left Ventricle-to-Tibial Length Ratio (LV/TL) | Increased | Stabilized |
Myocyte Cross-sectional Area (MCA) | Increased | Reduced |
Ejection Fraction | Decreased | Stabilized |
Collagen Content | Increased (8-fold) | Reduced (1.5-fold) |
Study on Inflammasome Activation
A recent study highlighted this compound's role in activating the AIM2 inflammasome in human retinal pigment epithelial (RPE) cells. The research found that this compound induced IL-1β release more effectively than MG-132, suggesting that it might play a role in inflammatory diseases by modulating inflammasome pathways .
Study on Cardiac Hypertrophy Reversal
In another investigation, this compound was administered to mice with induced cardiac hypertrophy. The results indicated significant reductions in markers of heart failure and apoptosis compared to control groups. This study supports the potential therapeutic application of this compound in managing heart diseases related to proteasome dysfunction .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Epoxoxmicin inhibits the proteasome?
Epoxomicin irreversibly inhibits the proteasome through a two-step covalent binding mechanism. First, the Thr1-Oγ nucleophile of the proteasome’s β-subunit attacks the carbonyl carbon of this compound’s epoxyketone group, forming a hemiketal intermediate. Second, the Thr1-N nucleophile attacks the epoxy carbon, resulting in a stable morpholino ring structure that covalently locks the inhibitor to the proteasome . This mechanism was validated using X-ray crystallography of yeast proteasome-Epoxomicin complexes .
Methodological Insight : To confirm this mechanism, researchers can use:
- X-ray crystallography to resolve inhibitor-proteasome complexes.
- Mass spectrometry to detect covalent adducts.
- Kinetic assays (e.g., fluorogenic substrate hydrolysis) to measure irreversible inhibition .
Q. How does this compound achieve selectivity for specific proteasome subunits?
this compound selectively targets the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits of the immunoproteasome. Its specificity arises from structural complementarity between its tetrapeptide backbone and the substrate-binding pockets of these subunits. For example, the P1-P4 residues of this compound align with proteasome active sites, while its epoxyketone reacts uniquely with the N-terminal Thr1 residue absent in non-proteasomal proteases .
Methodological Insight :
- Use subunit-specific fluorogenic substrates (e.g., Suc-LLVY-AMC for β5) to quantify inhibition kinetics.
- Compare inhibition profiles across proteasome subtypes (e.g., constitutive vs. immunoproteasome) .
Q. What experimental models are appropriate for studying this compound’s biological effects?
this compound’s effects have been studied in:
- Primary neurons and astrocytes : To assess neurotoxicity and aggresome formation (e.g., SQSTM1/p62 accumulation) .
- Cancer cell lines (e.g., SH-SY5Y neuroblastoma): To evaluate apoptosis via MTT assays and proteasome inhibition via LC3-II/SQSTM1 Western blotting .
- Heterologous microbial systems (e.g., Streptomyces albus): For biosynthetic pathway analysis of epoxyketone natural products .
Methodological Insight :
- Optimize treatment duration and concentration (e.g., 100 nM for 24 hours in SH-SY5Y cells) .
- Include controls with other proteasome inhibitors (e.g., MG132, Bafilomycin A1) to distinguish UPS-specific effects .
Advanced Research Questions
Q. How can structural biology elucidate this compound’s interaction with proteasome subtypes?
X-ray crystallography of this compound bound to yeast and mammalian proteasomes revealed critical hydrogen bonds and hydrophobic interactions between its tetrapeptide backbone and β-subunit pockets. For example, the P3 methionine residue occupies the S3 hydrophobic pocket of β5, enhancing selectivity .
Methodological Insight :
- Use site-directed mutagenesis of proteasome subunits (e.g., Thr1Ala) to validate binding residues.
- Compare crystal structures across species to identify conserved interaction motifs .
Q. What computational approaches model this compound’s reaction pathway with the proteasome?
Quantum mechanical/molecular mechanical (QM/MM) simulations revealed a five-step reaction pathway with a rate-determining barrier of 23.6 kcal/mol. Key steps include Thr1-Oγ activation via a zwitterionic intermediate and epoxide ring-opening via SN2 nucleophilic substitution .
Methodological Insight :
- Perform free energy calculations (e.g., umbrella sampling) to map reaction coordinates.
- Validate computational models with kinetic data (e.g., IC50 comparisons) .
Q. How does this compound alter the cellular proteome during prolonged inhibition?
Proteomic profiling (2D electrophoresis, LC-MS/MS) in neuroblastoma cells identified 61 differentially expressed proteins after 24–48 hours of treatment. Upregulated proteins include stress-response chaperones (HSP70), while structural proteins (Moesin) are downregulated. Unique peptides from proteasome substrates (e.g., thymosins) accumulate, reflecting impaired degradation .
Methodological Insight :
- Combine label-free quantitation (e.g., SILAC) with bioinformatics tools (e.g., PantherDB) for functional categorization .
- Validate findings via Western blotting of key targets (e.g., ubiquitin-SQSTM1) .
Q. Can this compound’s cytotoxicity be modulated by synergistic pathways?
Yes. Pre-treatment with IGF-1 activates AKT phosphorylation, which attenuates this compound-induced apoptosis in SH-SY5Y cells. Conversely, PI3K inhibitors (e.g., LY294002) reverse this protective effect .
Methodological Insight :
- Use pharmacological inhibitors (e.g., LY294002) or siRNA knockdown (e.g., MyD88) to dissect signaling crosstalk .
- Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 cleavage) .
Q. What explains conflicting data on this compound’s efficacy across cell types?
Astrocytes show higher sensitivity to this compound (10 nM) than neurons (100 nM) due to differences in proteasome subunit composition or compensatory autophagy. Dose-response curves and LC3-II/SQSTM1 analysis are critical for contextualizing results .
Methodological Insight :
- Perform cell-type-specific proteasome activity assays .
- Compare UPS inhibition with lysosomal inhibitors (e.g., Bafilomycin A1) to assess autophagy compensation .
Q. How can this compound’s structure be optimized for enhanced potency?
Structure-activity relationship (SAR) studies modified:
- Epoxyketone : Replaced with α′,β′-epoxyketones for improved electrophilicity.
- Tetrapeptide backbone : P1-P4 substitutions (e.g., hydrophobic residues) to enhance proteasome subunit selectivity. These optimizations led to clinical candidates like Carfilzomib .
Methodological Insight :
- Use solid-phase peptide synthesis to generate analogs.
- Screen analogs using β-subunit-specific activity assays and in vivo xenograft models .
Q. What strategies resolve contradictions in proteasome inhibition data?
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044073 | |
Record name | Epoxomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134381-21-8 | |
Record name | Epoxomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epoxomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epoxomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPOXOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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